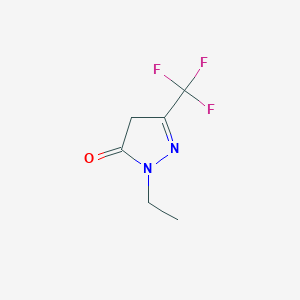
2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, gas, color, etc.) and smell .
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the laboratory. This often involves reactions between different reagents, under specific conditions of temperature, pressure, and pH .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods, such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, or how it behaves under different types of chemical analysis .Physical And Chemical Properties Analysis
This includes studying properties such as boiling point, melting point, solubility, density, and reactivity with other compounds .Applications De Recherche Scientifique
1. Use of tert-butyl group as a probe for NMR studies of macromolecular complexes
- Application Summary: The tert-butyl group is used as a probe for NMR studies of macromolecular complexes . This technique has greatly facilitated the study of macromolecular assemblies by solution NMR spectroscopy .
- Methods of Application: The tert-butyl groups are attached at single cysteines of fragments of synaptotagmin-1, complexin-1 and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide or tert-butyl acrylate .
- Results: The tert-butyl resonances of the tagged proteins were generally sharp and intense . Tagging of proteins with tert-butyl groups provides a powerful approach to study large biomolecular assemblies of limited stability and/or solubility that may be applicable even at nanomolar concentrations .
2. Synthesis of 9,9’-spirobifluorene-bridged bipolar systems and 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- Application Summary: 4-tert-Butylbenzoyl chloride is used in the synthesis of 9,9’-spirobifluorene-bridged bipolar systems containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties . It is also used in the preparation of 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
- Results: The specific results or outcomes obtained were not provided in the source .
3. Electrophilic Aromatic Substitution
- Application Summary: The tert-butyl group is used in electrophilic aromatic substitution reactions . This is a common reaction in organic chemistry, where an electrophile substitutes a hydrogen atom in an aromatic compound .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
- Results: The specific results or outcomes obtained were not provided in the source .
4. Use of 4-tert-Butylbenzoyl chloride in Organic Synthesis
- Application Summary: 4-tert-Butylbenzoyl chloride is used in the synthesis of various organic compounds . It is used in Friedel-Crafts acylation reactions with mesitylene .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
- Results: The specific results or outcomes obtained were not provided in the source .
5. Electrophilic Aromatic Substitution
- Application Summary: The tert-butyl group is used in electrophilic aromatic substitution reactions . This is a common reaction in organic chemistry, where an electrophile substitutes a hydrogen atom in an aromatic compound .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
- Results: The specific results or outcomes obtained were not provided in the source .
6. Use of 4-tert-Butylbenzoyl chloride in Organic Synthesis
- Application Summary: 4-tert-Butylbenzoyl chloride is used in the synthesis of various organic compounds . It is used in Friedel-Crafts acylation reactions with mesitylene .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
- Results: The specific results or outcomes obtained were not provided in the source .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO/c1-13-5-10-18-16(11-13)17(20(22)24)12-19(23-18)14-6-8-15(9-7-14)21(2,3)4/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQZGFFCHFHJOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(Cyclohexylmethyl)amino]pyridine-2carboxylic acid](/img/structure/B1393506.png)
![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393508.png)

![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1393512.png)
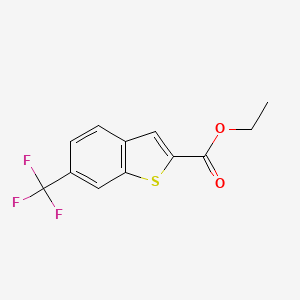
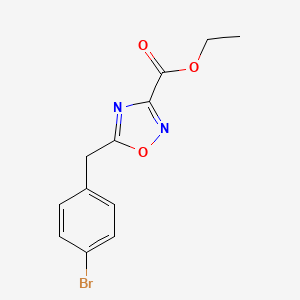

![[3-(Benzyloxy)thien-2-yl]methanol](/img/structure/B1393519.png)
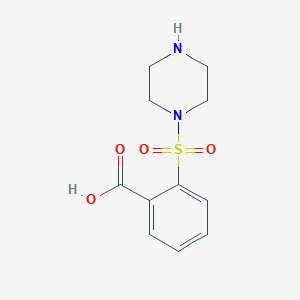
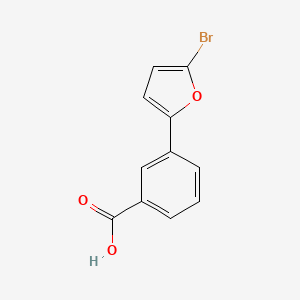
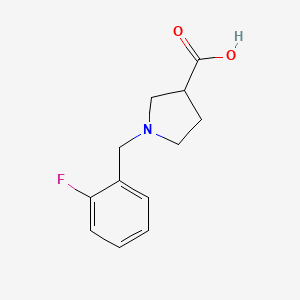
![6-(tert-Butoxycarbonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1393524.png)
